2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a trifluoromethylphenyl group. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction proceeds efficiently in a mixture of solvents, and the product can be separated using hexane and water washes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA bases.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors for metals and alloys.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can mimic DNA bases, allowing the compound to intercalate into DNA and disrupt its function . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have diverse biological roles.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of benzimidazole and pyridine moieties linked by a thioether bond, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15F3N4OS |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)14-7-1-2-8-15(14)26-18(29)12-30-20-13(6-5-11-25-20)19-27-16-9-3-4-10-17(16)28-19/h1-11H,12H2,(H,26,29)(H,27,28) |
InChI Key |
YDSOUDVLIAMGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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